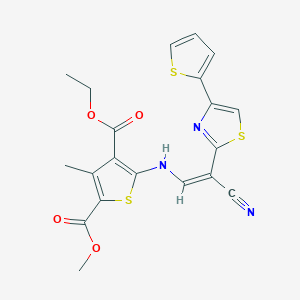
(Z)-4-ethyl 2-methyl 5-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-4-ethyl 2-methyl 5-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C20H17N3O4S3 and its molecular weight is 459.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-4-ethyl 2-methyl 5-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate (CAS Number: 578754-15-1) is a complex organic compound that incorporates thiophene and thiazole moieties, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor and antibacterial properties, as well as its potential mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H17N3O4S3, with a molecular weight of 459.6 g/mol. Its structure includes a thiophene ring, a thiazole ring, and a cyano group, which are crucial for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiophene-derived compounds, including those similar to this compound. A review on anticancer activities of thiophene derivatives indicates that these compounds can inhibit various cancer cell lines through mechanisms such as:
- Inhibition of Topoisomerase : Compounds that interact with topoisomerase enzymes can prevent DNA replication in cancer cells.
- Tyrosine Kinase Inhibition : This action disrupts signaling pathways critical for cancer cell proliferation.
- Induction of Apoptosis : Thiophene derivatives can activate pathways leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress in cancer cells, leading to their death .
Case Study
In vitro studies have demonstrated that certain thiophene derivatives exhibit significant antiproliferative activity against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and endometrial (Ishikawa) cancers. For instance, compounds derived from diethyl 2,5-diaminothiophene showed IC50 values lower than standard chemotherapeutics like Doxorubicin .
Antibacterial Activity
The antibacterial properties of thiophene derivatives have also been extensively studied. Research indicates that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanisms by which they exert antibacterial effects include:
- Disruption of Bacterial Cell Membranes : Thiophene compounds can integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Inhibition of Biofilm Formation : Some derivatives significantly reduce biofilm formation in pathogens like Staphylococcus aureus, enhancing their efficacy against persistent infections .
Data Table: Antibacterial Activity Comparison
| Compound Name | Target Organism | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 0.25 | Membrane disruption |
| Compound B | Escherichia coli | 0.22 | Inhibition of biofilm formation |
| Compound C | Candida albicans | 0.30 | Cell wall synthesis inhibition |
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis.
- Receptor Binding : The structural features allow for binding to various receptors, modulating their activity and influencing cellular signaling pathways.
Eigenschaften
IUPAC Name |
4-O-ethyl 2-O-methyl 5-[[(Z)-2-cyano-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethenyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S3/c1-4-27-19(24)15-11(2)16(20(25)26-3)30-18(15)22-9-12(8-21)17-23-13(10-29-17)14-6-5-7-28-14/h5-7,9-10,22H,4H2,1-3H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZIIQZKMZEVHU-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC=C(C#N)C2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














